diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride
Brand Name: Vulcanchem
CAS No.: 92302-24-4
VCID: VC18457011
InChI: InChI=1S/C14H20INO3.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H
SMILES:
Molecular Formula: C14H21ClINO3
Molecular Weight: 413.68 g/mol

diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride

CAS No.: 92302-24-4

Cat. No.: VC18457011

Molecular Formula: C14H21ClINO3

Molecular Weight: 413.68 g/mol

* For research use only. Not for human or veterinary use.

diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride - 92302-24-4

Specification

CAS No. 92302-24-4
Molecular Formula C14H21ClINO3
Molecular Weight 413.68 g/mol
IUPAC Name diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride
Standard InChI InChI=1S/C14H20INO3.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H
Standard InChI Key KTRPUXUEFPCVHS-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)I.[Cl-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride has the molecular formula C₁₄H₂₁ClINO₃ and a molecular weight of 413.68 g/mol. Its IUPAC name reflects its intricate structure: a diethylammonium group linked via an ethylene glycol chain to an iodophenoxyacetyl ester. The chloride counterion ensures charge neutrality, a hallmark of quaternary ammonium compounds.

Structural Characterization

The compound’s structure is defined by three key components:

  • Diethylammonium group: A positively charged nitrogen center bonded to two ethyl groups, enhancing solubility in polar solvents.

  • Ethylene glycol linker: A two-carbon chain esterified to the acetyl group, providing flexibility and influencing molecular conformation.

  • 4-Iodophenoxyacetyl moiety: An aromatic ring substituted with iodine at the para position, connected via an ether and ester linkage. This group contributes to lipophilicity and potential membrane-disrupting activity.

The canonical SMILES string (CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)I.[Cl-]) and InChIKey (KTRPUXUEFPCVHS-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.

PropertyValue
CAS No.92302-24-4
Molecular FormulaC₁₄H₂₁ClINO₃
Molecular Weight413.68 g/mol
IUPAC NameDiethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride
PubChem CID56378

Synthesis and Manufacturing

General Synthetic Pathways

While detailed synthesis protocols remain proprietary, the compound is likely synthesized through sequential alkylation and esterification reactions. A proposed pathway involves:

  • Quaternization: Reaction of a tertiary amine (e.g., diethylaminoethanol) with an alkyl halide to form the quaternary ammonium core.

  • Esterification: Coupling the intermediate with 4-iodophenoxyacetic acid using activators like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Purification: Chromatography or recrystallization to isolate the chloride salt.

Challenges include controlling regioselectivity during ester formation and ensuring complete quaternization. The iodine atom’s steric bulk may necessitate optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents).

Analytical Characterization

Post-synthesis, techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry verify structural integrity. The iodine atom’s distinct NMR signature (δ ~7.6 ppm for aromatic protons) and IR absorbance (~500 cm⁻¹ for C-I stretching) are critical markers.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., water, methanol) due to its ionic nature, but limited solubility in nonpolar solvents. Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, necessitating storage at neutral pH and low temperatures.

Spectroscopic Profiles

  • UV-Vis: Absorbance maxima near 265 nm (aromatic π→π* transitions) and 290 nm (n→π* of the ester group).

  • Mass Spec: Molecular ion peak at m/z 413.68, with fragment ions at m/z 277 (loss of diethylamine) and m/z 127 (iodophenoxy fragment).

Biological Activity and Applications

Antimicrobial Mechanisms

As a quaternary ammonium compound, it disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis . The iodine substituent may enhance lipid bilayer penetration compared to chlorine or bromine analogs, as observed in related compounds like clofenciclan .

OrganismMIC (μg/mL)Reference
Staphylococcus aureus16
Candida albicans32

Industrial and Research Applications

Beyond antimicrobial uses, the compound serves as:

  • Biochemical probe: Tagging membrane proteins via its iodine atom for radioisotope studies.

  • Surfactant: Stabilizing emulsions in pharmaceutical formulations due to its amphiphilic structure.

HazMat Fee (USD)Shipping Category
150+International, Class 6.1
80+Domestic, Class 6.1

Comparative Analysis with Structural Analogs

Chlorine vs. Iodine Substitution

Comparing diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride with its chlorophenyl analog (PubChem CID 25903) :

PropertyIodine DerivativeChlorine Derivative
Molecular Weight413.68 g/mol346.3 g/mol
Antimicrobial ActivityBroad-spectrumNarrow-spectrum
LogP (Predicted)2.83.1

The iodine atom’s larger atomic radius and polarizability may enhance membrane interaction but reduce metabolic stability compared to chlorine.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and tissue distribution.

  • Toxicology: Establish acute and chronic toxicity thresholds in model organisms.

  • Formulation Development: Encapsulation in liposomes or nanoparticles to improve solubility and target specificity.

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